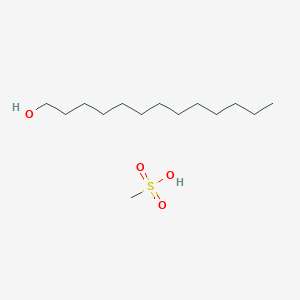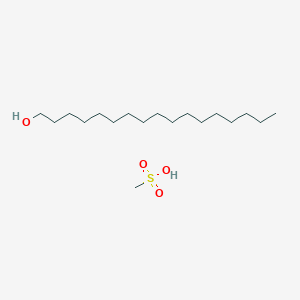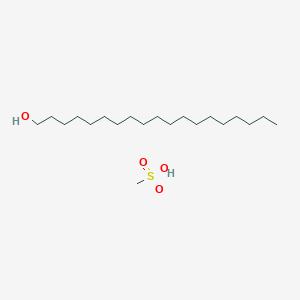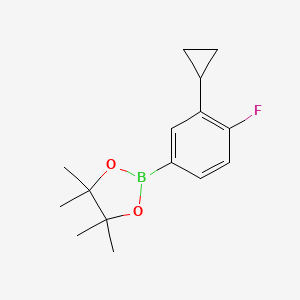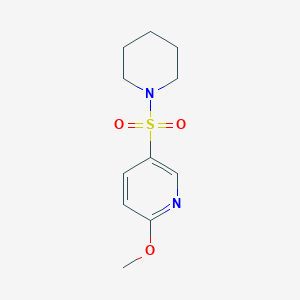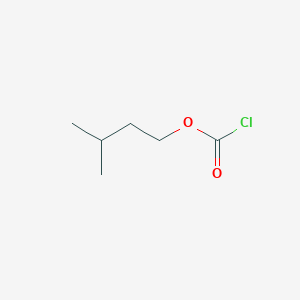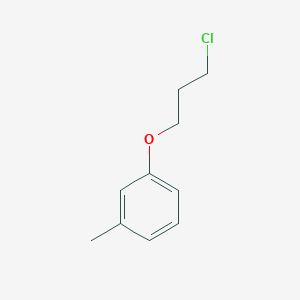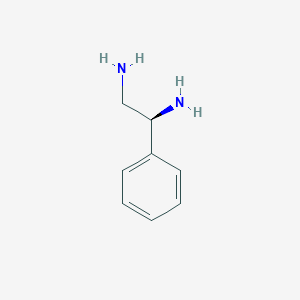
(S)-1-Phenylethane-1,2-diamine
描述
(S)-1-Phenylethane-1,2-diamine is an organic compound with the molecular formula C8H12N2. It is a chiral diamine, meaning it has two amine groups (-NH2) and exists in two enantiomeric forms. The (S)-enantiomer is the focus of this article due to its specific applications and properties. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Phenylethane-1,2-diamine typically involves the reduction of the corresponding nitro compound or the reductive amination of phenylacetaldehyde. One common method is the catalytic hydrogenation of (S)-1-Phenylethane-1,2-dinitrobenzene using a palladium catalyst under hydrogen gas. Another approach involves the reductive amination of phenylacetaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反应分析
Types of Reactions: (S)-1-Phenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be further reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, isocyanates.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Amides, ureas.
科学研究应用
(S)-1-Phenylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme inhibition and receptor binding studies.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of polymers and materials with specific properties, such as chiral polymers for enantioselective applications.
作用机制
The mechanism of action of (S)-1-Phenylethane-1,2-diamine depends on its specific application. In biological systems, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The compound’s chiral nature allows it to interact selectively with chiral biological targets, influencing pathways involved in signal transduction, enzyme inhibition, or receptor activation.
相似化合物的比较
®-1-Phenylethane-1,2-diamine: The enantiomer of (S)-1-Phenylethane-1,2-diamine, with similar chemical properties but different biological activities due to its chiral nature.
1,2-Diaminopropane: A structurally similar compound with two amine groups but a different carbon backbone.
1,2-Diaminobenzene: Another diamine with a benzene ring, differing in the position of the amine groups.
Uniqueness: this compound’s uniqueness lies in its chiral nature and specific spatial arrangement, which allows it to interact selectively with chiral targets in biological systems. This selectivity is crucial for its applications in asymmetric synthesis, drug development, and materials science.
属性
IUPAC Name |
(1S)-1-phenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVBQABBEKLFIN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


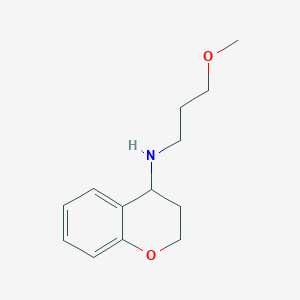
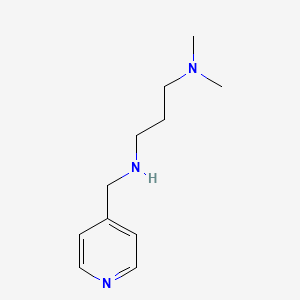
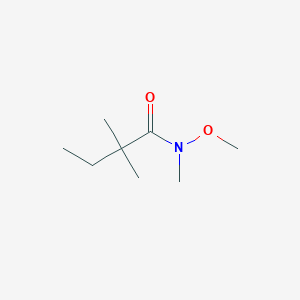
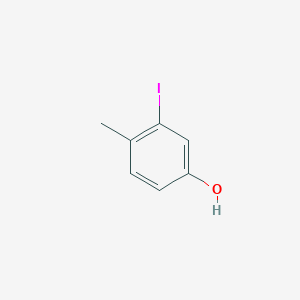
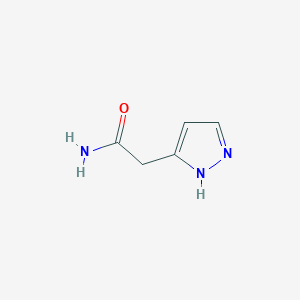

![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)
